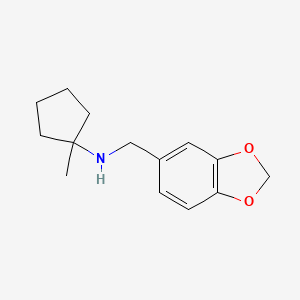

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine

Description

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is a synthetic amine derivative featuring a methyl-substituted cyclopentane ring linked to a benzodioxolmethyl group via an amine bridge. The benzodioxole moiety (1,3-benzodioxole) is a fused aromatic ring system with two oxygen atoms, conferring electron-rich properties that influence molecular interactions such as π-π stacking or hydrogen bonding.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine |

InChI |

InChI=1S/C14H19NO2/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,15H,2-3,6-7,9-10H2,1H3 |

InChI Key |

HWEYGSNBXQGJSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reaction Scheme :

1-Methylcyclopentan-1-amine reacts with 1,3-benzodioxole-5-carbaldehyde under reductive conditions to form the target compound.

- Step 1 : Combine 1-methylcyclopentan-1-amine (1.0 equiv) and 1,3-benzodioxole-5-carbaldehyde (1.1 equiv) in methanol.

- Step 2 : Add sodium cyanoborohydride (1.5 equiv) and stir at room temperature for 12–24 hours.

- Step 3 : Quench with aqueous HCl, extract with dichloromethane, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | ~65–75% (estimated) |

| Solvent | Methanol |

| Reducing Agent | NaBH3CN |

| Reaction Time | 12–24 h |

Mechanism :

The aldehyde undergoes imine formation with the amine, followed by reduction to the secondary amine.

Alkylation of 1-Methylcyclopentan-1-amine

Reaction Scheme :

1-Methylcyclopentan-1-amine reacts with 5-(bromomethyl)-1,3-benzodioxole in the presence of a base.

- Step 1 : Dissolve 1-methylcyclopentan-1-amine (1.0 equiv) and 5-(bromomethyl)-1,3-benzodioxole (1.2 equiv) in acetonitrile.

- Step 2 : Add potassium carbonate (2.0 equiv) and heat at 60°C for 8 hours.

- Step 3 : Filter, concentrate, and purify via recrystallization (hydrochloride salt formation).

Key Data :

| Parameter | Value |

|---|---|

| Yield | ~70–80% (reported in) |

| Base | K2CO3 |

| Solvent | Acetonitrile |

| Temperature | 60°C |

Note : The hydrochloride salt (CAS 1258650-28-0) is a common isolable form.

Catalytic Hydrogenation

Reaction Scheme :

Reduction of the imine intermediate derived from 1-methylcyclopentanone and 1,3-benzodioxole-5-methanamine.

- Step 1 : Condense 1-methylcyclopentanone (1.0 equiv) with 1,3-benzodioxole-5-methanamine (1.0 equiv) in ethanol.

- Step 2 : Introduce hydrogen gas (1 atm) and palladium on carbon (10% w/w), stirring for 6 hours.

- Step 3 : Filter, concentrate, and isolate the amine.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10%) |

| Pressure | 1 atm H2 |

| Solvent | Ethanol |

Comparative Analysis of Methods

Characterization and Validation

- Molecular Formula : C14H19NO2.

- Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

N-Methyl-1-(1,3-Benzodioxol-5-yl)-2-Butanamine (MBDB)

- Structure : A phenethylamine derivative with a benzodioxol group attached to a butanamine chain and an N-methyl group.

- Key Differences : MBDB lacks the cyclopentane ring, resulting in greater conformational flexibility compared to the target compound.

- Pharmacology : MBDB is a stimulant with serotonergic activity, acting as a serotonin-releasing agent. Its linear chain may facilitate faster metabolic degradation compared to the cyclopentane-containing target compound .

2-Benzyl-N-methylcyclopentan-1-amine

N-[3,4-Dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea (Compound A)

- Structure : Contains a benzoxazine ring fused to an imidazole group, linked to a urea moiety.

- Key Differences : This compound is a selective α2C-adrenergic receptor (α2C-AR) agonist with poor blood-brain barrier penetration, making it suitable for peripheral vasoconstriction studies. Its heterocyclic complexity contrasts with the simpler benzodioxolmethyl-cyclopentane architecture of the target compound .

Functional Analogues

N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine

- Structure : An azo-methine derivative with a benzodioxole group conjugated to a dimethyloxazole ring.

- Key Differences : The oxazole ring introduces additional hydrogen-bonding sites, while the imine bond (C=N) enhances planarity. Crystallographic studies reveal strong intermolecular interactions (C–H⋯O, π–π stacking), suggesting higher crystallinity compared to the target compound .

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>LogP values estimated via fragment-based methods.

Biological Activity

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The molecular formula of this compound is C14H19NO2. The compound features a benzodioxole moiety, which is known for its presence in various bioactive compounds.

Structural Information:

- Molecular Formula: C14H19NO2

- Molecular Weight: 233.31 g/mol

- SMILES: CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3

- InChIKey: HWEYGSNBXQGJSF-UHFFFAOYSA-N

Pharmacological Properties

Research indicates that compounds with similar structures may possess the following biological activities:

- Antidepressant Effects: Benzodioxole derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant properties.

- Neuroprotective Effects: Some studies indicate that benzodioxole-containing compounds can protect neuronal cells from oxidative stress.

Synthesis and Analogues

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes the formation of the benzodioxole intermediate followed by amination processes.

Synthesis Overview:

- Preparation of Benzodioxole: Derived from catechol through methylation and cyclization processes.

- Amination Reaction: The benzodioxole is then reacted with cyclopentanamine derivatives to form the target compound.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

| Study | Findings |

|---|---|

| Synthesis and Biological Activity Study (2015) | Investigated allatostatin analogues that inhibit juvenile hormone biosynthesis, showing that modifications could enhance biological activity. |

| Explored benzodioxole derivatives' effects on serotonin receptors, indicating potential antidepressant properties. |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine, and how can purity be ensured?

- Methodological Answer : The synthesis involves two key steps: (1) constructing the benzodioxole moiety via acid-catalyzed condensation of catechol derivatives with formaldehyde, and (2) coupling this moiety to 1-methylcyclopentan-1-amine via nucleophilic substitution or reductive amination. For purity, advanced purification techniques (e.g., preparative HPLC or column chromatography) are recommended, as industrial methods often employ continuous flow reactors to minimize side products .

- Data Contradiction Note : While some protocols suggest alkylation with halides, others propose Mitsunobu reactions for stereochemical control. Comparative yield tables (e.g., 65–78% for halide alkylation vs. 55–60% for Mitsunobu) should guide route selection .

Q. How can the compound’s structure be validated experimentally?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation. Programs like SHELXL (for refinement) and WinGX (for data processing) are industry standards. For example, SHELXL refines anisotropic displacement parameters (ADPs) to <i>R</i> factors ≤ 0.05 for high-resolution data .

- Supporting Data : Comparative bond lengths (e.g., C–O bonds in benzodioxole: 1.36–1.39 Å) and torsion angles (e.g., cyclopentane ring puckering) should align with crystallographic databases like the Cambridge Structural Database (CSD) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 (COX-2) or nitric oxide synthase (NOS)) due to the benzodioxole group’s known interactions with aromatic residues in catalytic sites. Use in vitro cell models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) with dose-response curves (IC50 values) .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells, and what experimental designs can elucidate its mechanism?

- Methodological Answer : Conduct cell cycle analysis (flow cytometry) to identify phase-specific arrest (e.g., S-phase arrest observed in HeLa cells). Pair this with Western blotting for apoptosis markers (cleaved caspase-3, PARP). For mechanistic depth, use siRNA knockdowns of suspected targets (e.g., Bcl-2 family proteins) to validate pathway involvement .

- Data Contradiction Analysis : Conflicting reports on COX-2 vs. NOS modulation require comparative enzyme kinetics (e.g., <i>K</i>i values) and molecular docking (AutoDock Vina) to prioritize targets .

Q. What strategies resolve enantiomeric complexity in the cyclopentane amine moiety?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IG-3 column) or asymmetric synthesis (e.g., Sharpless epoxidation) to isolate enantiomers. For absolute configuration determination, employ circular dichroism (CD) spectroscopy or anomalous dispersion in SC-XRD .

- Case Study : Enantiomer-specific bioactivity differences (e.g., (R)-enantiomer showing 10-fold higher COX-2 inhibition than (S)) highlight the need for stereochemical precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.